1-(1,3-Thiazol-2-yl)-1,2,3,6-tetrahydropyridine
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Overview
Description
1-(1,3-Thiazol-2-yl)-1,2,3,6-tetrahydropyridine is a heterocyclic compound that contains both a thiazole ring and a tetrahydropyridine ring. Thiazole rings are known for their presence in various biologically active molecules and their importance in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Thiazol-2-yl)-1,2,3,6-tetrahydropyridine typically involves the formation of the thiazole ring followed by the construction of the tetrahydropyridine ring. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea . The reaction conditions often include the use of a solvent such as ethanol and heating to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This can include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Thiazol-2-yl)-1,2,3,6-tetrahydropyridine can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrahydropyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the tetrahydropyridine ring can produce piperidine derivatives .
Scientific Research Applications
1-(1,3-Thiazol-2-yl)-1,2,3,6-tetrahydropyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials, such as sensors or catalysts.
Mechanism of Action
The mechanism of action of 1-(1,3-Thiazol-2-yl)-1,2,3,6-tetrahydropyridine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression . The tetrahydropyridine ring can also interact with neurotransmitter receptors, potentially providing neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A five-membered ring containing sulfur and nitrogen, found in many biologically active molecules.
Pyridine: A six-membered ring containing nitrogen, commonly used in pharmaceuticals and agrochemicals.
Piperidine: A six-membered ring containing nitrogen, often used as a building block in organic synthesis.
Uniqueness
1-(1,3-Thiazol-2-yl)-1,2,3,6-tetrahydropyridine is unique due to the combination of the thiazole and tetrahydropyridine rings in a single molecule.
Properties
IUPAC Name |
2-(3,6-dihydro-2H-pyridin-1-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S/c1-2-5-10(6-3-1)8-9-4-7-11-8/h1-2,4,7H,3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQQGIZGLHKJTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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